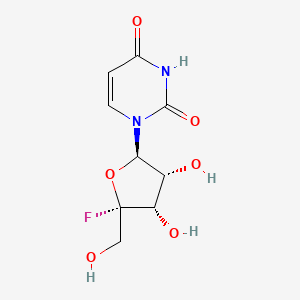

4'-Fluorouridine

描述

属性

分子式 |

C9H11FN2O6 |

|---|---|

分子量 |

262.19 g/mol |

IUPAC 名称 |

1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O6/c10-9(3-13)6(16)5(15)7(18-9)12-2-1-4(14)11-8(12)17/h1-2,5-7,13,15-16H,3H2,(H,11,14,17)/t5-,6+,7-,9-/m1/s1 |

InChI 键 |

RDCYLPRXPILMRP-JVZYCSMKSA-N |

手性 SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)F)O)O |

规范 SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)O |

产品来源 |

United States |

科学研究应用

Antiviral Efficacy

1. Respiratory Viruses:

4'-Fluorouridine has shown promising results against respiratory syncytial virus (RSV) and SARS-CoV-2. In studies involving human airway epithelial cells, 4'-FlU exhibited over 17-fold increased potency against RSV compared to standard cell lines, with a high selectivity index indicating low cytotoxicity (CC50 = 169 μM) . In ferret models, oral administration of 4'-FlU significantly reduced viral load when treatment was initiated shortly after infection, demonstrating its potential as an effective antiviral agent against COVID-19 and other respiratory infections .

2. Arenaviruses:

Recent research has indicated that this compound effectively combats lethal arenavirus infections, including Lassa virus and Junín virus. In guinea pig models, delayed low-dose oral administration resulted in significant inhibition of these hemorrhagic fever viruses . This suggests that 4'-FlU could be a valuable therapeutic option for treating arenavirus-related diseases.

3. Influenza Viruses:

The compound has been tested against various strains of influenza A virus (IAV), demonstrating immediate chain termination of the viral polymerase upon incorporation into the viral RNA. This mechanism was shown to halt viral replication effectively in both in vitro and in vivo settings . Notably, treatment with 4'-FlU initiated up to 60 hours post-infection resulted in complete survival of infected mice, underscoring its potential for timely intervention in severe cases .

Case Studies and Research Findings

相似化合物的比较

Key Properties of 4'-FlU:

- EC₅₀ : 0.12–4.6 µM (varies by virus and cell type) .

- Oral Bioavailability : Effective at 5–20 mg/kg/day in animal models .

- Stability : Rapid degradation in aqueous solutions; prodrug formulations (e.g., tri-isobutyrate esters) improve pharmacokinetics .

Comparison with Similar Nucleoside Analogs

The following table and analysis compare 4'-FlU with structurally or functionally related antiviral nucleoside analogs:

Key Research Findings

Superior Resistance Profile

4'-FlU-resistant influenza variants (e.g., PB1 M290V, PB2 E191K) exhibit attenuated virulence in mice and ferrets. Resistance mutations reduce viral fitness by 25–1,000-fold (LD₅₀ increase) and impair transmission . Standard oral doses (2 mg/kg) overcome resistance in vivo, with 100% survival even against partially resistant strains .

Broad-Spectrum Activity

- RSV : 5 mg/kg/day reduced lung viral load by >99% in mice .

- Alphaviruses : Inhibited chikungunya virus replication in human cells (EC₅₀ = 0.77 µM) and reduced mortality in mice .

Pharmacokinetic Advantages

准备方法

Fluorination Strategies for Ribose Modification

The synthesis of 4'-FlU centers on introducing a fluorine atom at the 4'-position of the ribose moiety. The most widely reported method involves direct fluorination of uridine derivatives using fluorinating agents under controlled conditions.

Protection of Hydroxyl Groups

To achieve regioselective fluorination, the 2'- and 3'-hydroxyl groups of uridine are typically protected to prevent undesired side reactions. Common protecting groups include:

-

Acetyl (Ac) : Provides temporary protection and is easily removed under basic conditions.

-

Benzoyl (Bz) : Offers enhanced stability for multi-step syntheses.

Protected uridine is then subjected to fluorination at the 4'-position.

Fluorinating Agents and Reaction Conditions

Diethylaminosulfur trifluoride (DAST) is the reagent of choice for replacing the 4'-hydroxyl group with fluorine. The reaction proceeds via an SN2 mechanism, with DAST converting the hydroxyl group into a leaving group (sulfonyl intermediate) before fluoride displacement. Key parameters include:

-

Temperature : Reactions are conducted at −20°C to 0°C to minimize side products.

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures optimal reagent activity.

-

Uridine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.

-

DAST (1.2 equiv) is added dropwise at −20°C.

-

The mixture is stirred for 12–24 hours, then quenched with saturated NaHCO3.

-

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Deprotection and Isolation

After fluorination, the acetyl or benzoyl groups are removed using methanolic ammonia or sodium methoxide, yielding 4'-FlU. Final purification involves recrystallization from ethanol/water or preparative HPLC.

Glycosylation of Fluorinated Sugars

A less common approach involves coupling a pre-fluorinated ribose derivative with uracil. The Vorbrüggen method is employed, where:

-

1-Fluoro-2,3-O-isopropylidene-ribofuranose is synthesized.

-

The sugar is activated (e.g., as a bromide) and reacted with silylated uracil under Lewis acid catalysis (e.g., SnCl4).

-

The isopropylidene group is removed via acid hydrolysis.

This method offers high stereocontrol but requires multi-step sugar preparation.

Analytical Characterization

Spectroscopic Data

4'-FlU is characterized using NMR, MS, and HPLC:

| Technique | Data |

|---|---|

| 1H NMR (D2O) | δ 5.90 (d, J=8.1 Hz, H5), δ 5.40 (d, J=5.2 Hz, H1'), δ 4.30–4.10 (m, H2', H3', H4') |

| 19F NMR | δ −118.5 (dt, J=48.2 Hz, 4F) |

| HRMS | [M+H]+ calculated for C9H12FN2O5: 263.0678; found: 263.0675 |

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) typically shows ≥98% purity for pharmaceutical-grade 4'-FlU.

Stability Challenges and Prodrug Development

Instability of this compound

4'-FlU undergoes rapid hydrolysis in aqueous media, limiting its oral bioavailability. Degradation pathways include:

-

Glycosidic Bond Cleavage : Predominant at pH < 3 or > 8.

-

Depurination : Accelerated by heat or nucleophilic agents.

Prodrug Synthesis

To enhance stability, 4'-FlU is converted to prodrugs via esterification:

Tri-Ester Prodrugs

The 5'-OH group is esterified with lipophilic groups to improve membrane permeability and metabolic stability.

Example: Tri-Isobutyrate Prodrug (1a)

-

4'-FlU is dissolved in anhydrous pyridine.

-

Isobutyric anhydride (3.0 equiv) is added at 0°C.

-

The reaction is stirred for 24 hours, then quenched with ice water.

-

The product is isolated via extraction (ethyl acetate) and chromatography.

| Prodrug | Half-Life (pH 7.4) | Oral Bioavailability (Rat) |

|---|---|---|

| 1a | 12.4 hours | 89% |

Industrial-Scale Considerations

Optimization for Scalability

Environmental Impact

-

Solvent Recovery : >90% of DCM and THF is recycled.

-

Waste Management : Fluoride byproducts are neutralized with Ca(OH)2.

常见问题

Q. What in vitro assays best quantify this compound's selectivity against SARS-CoV-2 variants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。